molecular formula C14H19NO5 B1645205 2-(4-Ethoxyphenyl)pyrrolidine oxalate CAS No. 1177273-80-1

2-(4-Ethoxyphenyl)pyrrolidine oxalate

Cat. No. B1645205
CAS RN: 1177273-80-1
M. Wt: 281.3 g/mol
InChI Key: BKSPZKVXPMBDIO-UHFFFAOYSA-N
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Description

“2-(4-Ethoxyphenyl)pyrrolidine Oxalate” is a chemical compound with the molecular formula C14H19NO5 and a molecular weight of 281.3 g/mol . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “2-(4-Ethoxyphenyl)pyrrolidine Oxalate”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can significantly influence the biological profile of the resulting compounds .


Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxyphenyl)pyrrolidine Oxalate” includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in “2-(4-Ethoxyphenyl)pyrrolidine Oxalate” and its derivatives can undergo various chemical reactions. These reactions can be influenced by steric factors, and the resulting compounds can have different biological profiles due to their different binding modes to enantioselective proteins .

Scientific Research Applications

Safety and Hazards

The safety data sheet for pyrrolidine, a component of “2-(4-Ethoxyphenyl)pyrrolidine Oxalate”, indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Future Directions

The pyrrolidine ring, a key feature of “2-(4-Ethoxyphenyl)pyrrolidine Oxalate”, is widely used by medicinal chemists to develop compounds for treating human diseases . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(4-ethoxyphenyl)pyrrolidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.C2H2O4/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12;3-1(4)2(5)6/h5-8,12-13H,2-4,9H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSPZKVXPMBDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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